![molecular formula C20H12N4O6 B078599 9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- CAS No. 14449-97-9](/img/structure/B78599.png)
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DNP has been used in various scientific fields such as biochemistry, pharmacology, and toxicology.
Mechanism Of Action
DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. DNP allows protons to leak across the membrane, which reduces the efficiency of ATP production. This leads to an increase in metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms.
Biochemical And Physiological Effects
DNP has been shown to have various biochemical and physiological effects. DNP can increase metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms. DNP can also induce apoptosis in cancer cells by disrupting mitochondrial function. However, DNP can also cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death.
Advantages And Limitations For Lab Experiments
DNP has several advantages for lab experiments. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP can also be used to study the metabolic rate of cells and organisms. However, DNP has several limitations. DNP can cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death. DNP can also be toxic to cells and organisms at high concentrations.
Future Directions
There are several future directions for the use of DNP in scientific research. DNP can be used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP can also be used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. Additionally, DNP can be used to develop new therapies for diseases such as cancer and obesity. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Conclusion:
DNP is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP has been used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Synthesis Methods
DNP can be synthesized through various methods. One of the most common methods is the reaction between anthraquinone and 2,4-dinitroaniline in the presence of a catalyst such as zinc chloride. The reaction yields DNP as a yellow solid. Another method involves the reaction between anthraquinone and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. This method also yields DNP as a yellow solid.
Scientific Research Applications
DNP has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the electron transport chain in mitochondria. This property has been used to study the role of mitochondria in various biological processes such as metabolism, aging, and disease. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function.
properties
CAS RN |
14449-97-9 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- |
Molecular Formula |
C20H12N4O6 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
InChI Key |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Other CAS RN |
14449-97-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



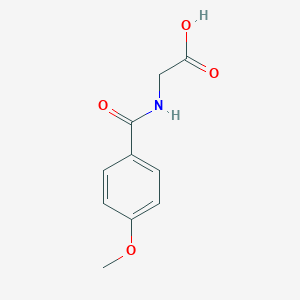
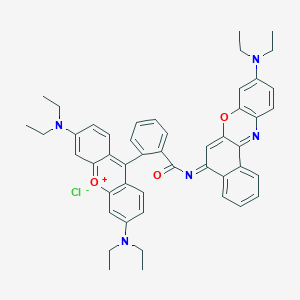
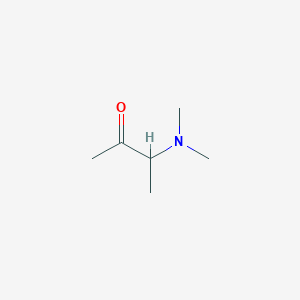

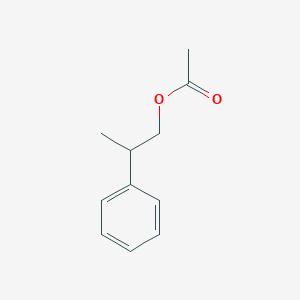
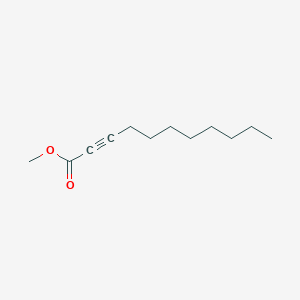
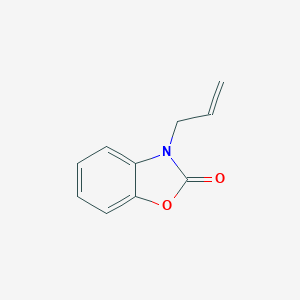
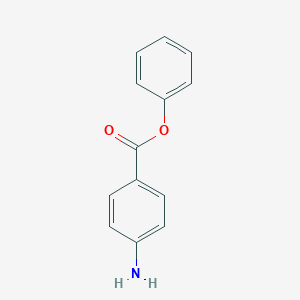
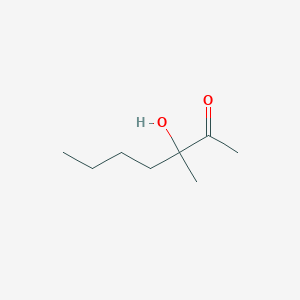
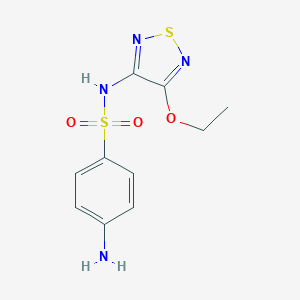
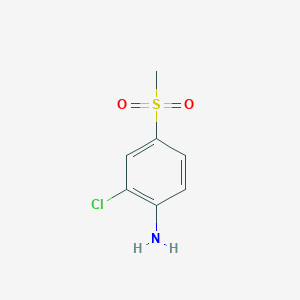
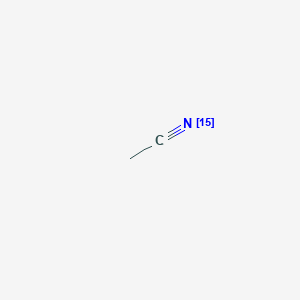
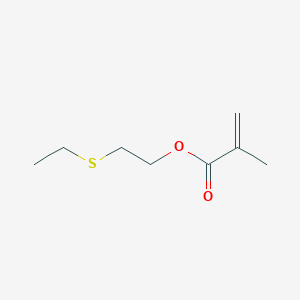
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)